molecular formula C20H17ClN2O3 B2622990 N-(3-chloro-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide CAS No. 941949-52-6

N-(3-chloro-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2622990
CAS No.: 941949-52-6
M. Wt: 368.82
InChI Key: SGFDRUNXYQPMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted at the 1-position with a prop-2-en-1-yl (allyl) group and at the 3-position with a carboxamide moiety linked to a 3-chloro-4-methylphenyl ring. This structural framework is associated with diverse biological activities, including analgesic and anti-inflammatory properties, as observed in structurally related compounds . The allyl and aryl substituents influence its physicochemical properties, such as solubility and logP, which are critical for pharmacokinetic behavior .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-3-10-23-16-7-5-4-6-14(16)18(24)17(20(23)26)19(25)22-13-9-8-12(2)15(21)11-13/h3-9,11,24H,1,10H2,2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFDRUNXYQPMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide, a compound belonging to the quinoline class, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.

The synthesis of this compound involves the reaction of 3-chloro-4-methylphenyl derivatives with appropriate carboxamide precursors under controlled conditions. The resulting compound features a quinoline backbone, which is known for its pharmacological significance.

Biological Activities

Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation by targeting various cellular pathways. The compound has been evaluated for its potential to act as a selective inhibitor against specific cancer cell lines, demonstrating promising results in vitro.

Antimicrobial Properties
Quinoline derivatives have also been noted for their antimicrobial activities. The presence of the hydroxyl and carbonyl groups in the structure enhances the interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. In particular, studies have highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chloro) at specific positions on the phenyl ring enhances biological activity.
  • Hydroxyl Group : The hydroxyl group at position 4 is essential for maintaining activity against cancer cells and microbes.
  • Alkene Side Chain : The prop-2-en-1-yl group contributes to the overall stability and reactivity of the compound.

Case Studies

  • Antitumor Activity : A study conducted on various quinoline derivatives, including this compound, demonstrated significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to apoptosis induction through mitochondrial pathways.
  • Antimicrobial Efficacy : In vitro tests showed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of cytokine release

Scientific Research Applications

Anticancer Activity

Recent studies highlight the compound's promising anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of quinoline compounds, including N-(3-chloro-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide, exhibited selective inhibition of colon cancer cell lines (HCT-116). The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL, indicating significant potency against cancer cells while sparing normal cells (HEK-293) .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50 (mg/mL)Mechanism of Action
7aHCT-1160.12HSP90 and TRAP1 pathway
7gHCT-1160.12HSP90 and TRAP1 pathway
7dHCT-1160.81HSP90 and TRAP1 pathway

Antiparasitic Applications

The compound has also been investigated for its antiparasitic properties. Specifically:

  • Vermicide Activity : Research indicates that derivatives of this compound can act as effective vermicides in both human and veterinary medicine. It has shown efficacy against various parasitic infections, including those caused by cestodes and nematodes .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

  • Study on Colon Cancer : A series of synthesized derivatives were tested against the HCT-116 cell line, revealing that certain modifications significantly enhanced anticancer activity compared to standard treatments .
  • Antiparasitic Efficacy : In veterinary medicine, formulations containing this compound have been tested for their ability to eliminate parasitic infections in livestock, showing promising results in reducing infection rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. Below is a comparative analysis of its structural analogs, focusing on substituent effects and pharmacological profiles.

Table 1: Structural and Functional Comparison of Selected 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Pharmacological Data
Target Compound : N-(3-Chloro-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide 1: Allyl (prop-2-en-1-yl)
3: 3-Chloro-4-methylphenylamide
C₂₁H₁₈ClN₂O₃ 381.8 (calculated) Data not explicitly reported; inferred from analogs.
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 1: Ethyl
3: 3-Chlorophenylamide
C₁₈H₁₅ClN₂O₃ 342.8 No biological data reported; structural focus.
1-Allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 1: Allyl
3: 4-Bromophenylamide
C₁₉H₁₅BrN₂O₃ 399.2 Higher molecular weight due to bromine; halogen substitution may enhance binding affinity.
N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 1: Unsubstituted
3: 3-Pyridylmethylamide
6,7: Dimethoxy
C₁₉H₁₈N₂O₅ 366.4 75.3% reduction in acetic acid-induced writhings (20 mg/kg, mice).
4-Hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide 1: Allyl
3: 3-Methoxyphenylmethylamide
C₂₁H₂₀N₂O₄ 364.4 logP = 2.22; moderate solubility (logSw = -2.87).

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The allyl group at the 1-position (shared with the target compound and ) may enhance membrane permeability due to its hydrophobic nature. Halogenated aryl groups (e.g., 3-chloro-4-methylphenyl in the target compound vs. 4-bromophenyl in ) influence electronic properties and binding to hydrophobic pockets in target proteins. Bromine’s larger atomic radius in could improve van der Waals interactions compared to chlorine . Methoxy groups (e.g., in ) increase polarity and hydrogen-bonding capacity, which may explain the analgesic efficacy of (75.3% writhing reduction) despite lower logP .

Allyl vs. Ethyl Substitution: The allyl group’s unsaturation may confer greater conformational flexibility, enhancing interactions with dynamic binding sites compared to ethyl .

Synthetic and Analytical Considerations :

  • Analogs like and were synthesized via nucleophilic substitution or coupling reactions, similar to methods in . Purification often involves silica gel chromatography or preparative TLC , while structural confirmation relies on NMR and LC-MS .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires:
  • Reaction Conditions : Use of polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and facilitate nucleophilic attack .
  • Temperature Control : Reflux conditions (e.g., 80–120°C) to enhance reaction rates while minimizing side reactions .
  • Purification : Sequential purification via column chromatography (silica gel) followed by recrystallization in ethanol or methanol to isolate the pure product .
  • Monitoring : Thin-layer chromatography (TLC) at intermediate stages to track reaction progress .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions (e.g., distinguishing chloro and methyl groups on the phenyl ring) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+^+ peak) .
  • Infrared Spectroscopy (IR) : Identification of key functional groups (e.g., carbonyl stretch at ~1680 cm1^{-1}) .

Q. How can solubility challenges be addressed during in vitro assays for this compound?

  • Methodological Answer :
  • Solvent Systems : Use DMSO as a primary solvent (≤1% v/v) for stock solutions, diluted in assay buffers (e.g., PBS) to avoid precipitation .
  • Surfactants : Addition of Tween-20 (0.01–0.1%) to improve aqueous solubility .
  • Co-solvents : Ethanol or PEG-400 in ratios ≤5% to maintain compound stability .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to isolate variability .
  • Dose-Response Curves : Generate IC50_{50} values across multiple concentrations (e.g., 0.1–100 µM) to account for potency shifts due to solvent effects .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for hypothesized targets (e.g., kinase inhibition) .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its pharmacological profile?

  • Methodological Answer :
  • Substituent Modifications : Synthesize analogs with variations in the chlorophenyl, methyl, or propenyl groups (Table 1) .

  • Biological Screening : Test analogs against panels of cancer cell lines (e.g., NCI-60) to identify critical functional groups .

  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like tubulin or topoisomerases .

    Table 1: Structural Analogs and Key Modifications

    Compound ModificationBiological ImpactReference
    Replacement of 3-chloro with 4-fluoroReduced cytotoxicity in normal cells
    Propenyl → Ethyl substitutionImproved metabolic stability
    Methyl → Nitro groupEnhanced kinase inhibition (IC50_{50} ↓ 40%)

Q. What strategies are recommended for identifying the primary biological targets of this compound?

  • Methodological Answer :
  • Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate binding proteins from cell lysates .
  • Transcriptomic Profiling : RNA-seq to identify pathways altered post-treatment (e.g., apoptosis, DNA repair) .
  • Chemical Proteomics : Activity-based protein profiling (ABPP) with broad-spectrum probes to map target engagement .

Q. How can the metabolic stability of this compound be improved for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyl) to enhance oral bioavailability .
  • Cytochrome P450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
  • Structural Rigidity : Replace the propenyl group with cyclopropyl to reduce oxidative metabolism .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data between 2D vs. 3D cell culture models?

  • Methodological Answer :
  • 3D Model Optimization : Use spheroids embedded in Matrigel to mimic tumor microenvironments .
  • Penetration Studies : Measure compound diffusion using fluorescent analogs (e.g., FITC-labeled derivatives) .
  • Hypoxia Mimicry : Compare activity under normoxic vs. hypoxic conditions to assess oxygen-dependent mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.